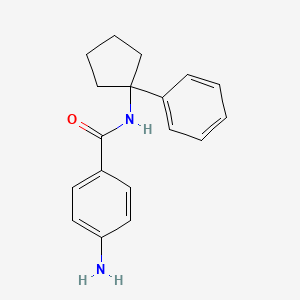
5,8-Dibromooctanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,8-Dibromooctanoic acid is an organic compound with the molecular formula C8H14Br2O2 It is a derivative of octanoic acid, where two bromine atoms are substituted at the 5th and 8th positions of the carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
5,8-Dibromooctanoic acid can be synthesized through several methods. One common approach involves the bromination of octanoic acid derivatives. For instance, starting with ethyl 8-bromooctanoate, the compound can be further brominated to introduce the second bromine atom at the 5th position. The reaction typically involves the use of brominating agents such as phosphorus tribromide or thionyl chloride under controlled conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes. These processes are designed to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
5,8-Dibromooctanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form 5,8-dihydroxyoctanoic acid.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids with different oxidation states.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of brominated compounds.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Major Products
The major products formed from these reactions include various substituted octanoic acids, diols, and other derivatives depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5,8-Dibromooctanoic acid has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound can be used to study the effects of brominated fatty acids on biological systems.
Industrial Chemistry: It serves as a precursor for the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5,8-dibromooctanoic acid involves its interaction with various molecular targets. The bromine atoms in the compound can participate in halogen bonding, which can influence the reactivity and binding affinity of the compound. The pathways involved may include the formation of reactive intermediates that can further react with biological molecules or other chemical species .
Comparison with Similar Compounds
Similar Compounds
8-Bromooctanoic Acid: A mono-brominated derivative of octanoic acid.
5-Bromooctanoic Acid: Another mono-brominated derivative with the bromine at the 5th position.
5,8-Dichlorooctanoic Acid: A similar compound with chlorine atoms instead of bromine.
Uniqueness
5,8-Dibromooctanoic acid is unique due to the presence of two bromine atoms at specific positions on the carbon chain. This structural feature imparts distinct chemical properties and reactivity compared to its mono-brominated or chlorinated counterparts .
Properties
CAS No. |
144616-08-0 |
|---|---|
Molecular Formula |
C8H14Br2O2 |
Molecular Weight |
302.00 g/mol |
IUPAC Name |
5,8-dibromooctanoic acid |
InChI |
InChI=1S/C8H14Br2O2/c9-6-2-4-7(10)3-1-5-8(11)12/h7H,1-6H2,(H,11,12) |
InChI Key |
ZRQJAKQPQIPJNQ-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(CCCBr)Br)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[(2S)-Butan-2-yl]amino}-2-(trifluoromethyl)benzonitrile](/img/structure/B12542466.png)




![23-[(Octadecylsulfanyl)methyl]-19,22,25,28-tetrathiahexatetracontane](/img/structure/B12542487.png)
![2-[5-Chloro-2-(4-fluorophenyl)-1H-indol-3-YL]-N,N-dihexylacetamide](/img/structure/B12542490.png)
![(4-Nitrophenyl) 8-[3-[(3-pentyloxiran-2-yl)methyl]oxiran-2-yl]octanoate](/img/structure/B12542502.png)


![(3R)-3-[(1R)-3-Hydroxy-1-phenylpropoxy]cyclohexan-1-one](/img/structure/B12542524.png)

![5-Bromo-6-phenyl-2-(pyridin-2-yl)imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B12542541.png)

